Methyl farnesoate
Description
Significance of Methyl Farnesoate in Arthropod Endocrinology
This compound is a crucial hormone in arthropods, playing a central role in the regulation of a wide array of physiological processes essential for survival and propagation. nih.gov Its significance stems from its involvement in controlling key life events such as reproduction, development, molting, and morphogenesis. nih.govoup.com In many crustacean species, MF is considered a primary gonadotropin, with its synthesis and hemolymph titers positively correlated with reproductive activity. ekb.egresearchgate.net For instance, in female crustaceans, MF is integral to vitellogenesis—the process of yolk protein accumulation in developing oocytes—by stimulating the synthesis of the precursor protein vitellogenin. ekb.egpmaquasupply.com In males, elevated levels of MF are often associated with larger reproductive systems and enhanced mating behaviors. researchgate.net
Beyond reproduction, MF is a key regulator of the molting cycle, a fundamental process for growth in arthropods. It often works in concert with other hormones, like ecdysteroids, to ensure the precise timing and success of molting and metamorphosis. nih.govoup.comfrontiersin.org The discovery of MF and its functions has not only been confined to arthropods; research has also identified it as a brain hormone in annelids, where it regulates reproductive maturation by suppressing vitellogenin transcript levels. elifesciences.org This finding suggests that sesquiterpenoids have an ancient and widespread role as hormonal regulators in the animal kingdom. elifesciences.orgmdpi.com The hormone's broad regulatory functions make it a key molecule for understanding the endocrine mechanisms that drive arthropod life cycles. nih.gov
Overview of this compound as a Sesquiterpenoid Hormone
This compound belongs to a class of organic compounds known as sesquiterpenoids, which are characterized by a 15-carbon skeleton. elifesciences.orgmdpi.com These hormones are critical regulators in many invertebrates. mdpi.com The biosynthesis of MF is a multi-step process that begins with the common precursor acetyl-CoA. nih.govnih.gov Through the conserved mevalonate (B85504) pathway, a series of enzymatic reactions convert acetyl-CoA into farnesyl pyrophosphate (FPP), a key intermediate. nih.govnih.gov
From FPP, the pathway becomes more specific to arthropods. nih.gov The final and defining step in MF synthesis is the conversion of farnesoic acid (FA) to this compound. mdpi.commdpi.com This reaction is catalyzed by the enzyme farnesoic acid O-methyltransferase (FAMeT). nih.govresearchgate.net The primary site of MF synthesis in crustaceans is the mandibular organ, which is considered homologous to the corpora allata in insects, the gland responsible for juvenile hormone production. nih.govnih.gov The regulation of this biosynthetic pathway is complex, involving enzymes such as HMG-CoA reductase, which plays a role in controlling the production of mevalonate, an early precursor. nih.gov
Table 1: Key Stages in the Biosynthesis of this compound
| Stage | Precursor | Key Enzyme(s) | Product | Significance |
| Mevalonate Pathway | Acetyl-CoA | HMG-CoA reductase | Farnesyl pyrophosphate (FPP) | A conserved pathway producing the essential 15-carbon intermediate for all sesquiterpenoids. nih.govnih.gov |
| Arthropod-Specific Pathway | Farnesyl pyrophosphate (FPP) | Farnesol phosphatase, Farnesol dehydrogenase, Aldehyde dehydrogenase III | Farnesoic acid (FA) | Converts FPP into the direct precursor for this compound. mdpi.comnih.gov |
| Final Methylation | Farnesoic acid (FA) | Farnesoic acid O-methyltransferase (FAMeT) | This compound (MF) | The terminal step that produces the active hormone. mdpi.comnih.gov |
This compound as a Juvenile Hormone Analog in Crustacea
In the phylum Arthropoda, while insects utilize a family of hormones known as juvenile hormones (JHs) to regulate development and metamorphosis, most crustaceans use this compound for analogous functions. frontiersin.orgnih.gov MF is widely regarded as the crustacean equivalent of JH. frontiersin.orgmdpi.com Structurally, MF is the unepoxidated precursor to the most common form of insect juvenile hormone, JH III. oup.comresearchgate.net The absence of the final epoxidation step in most crustaceans means MF is the terminal and active sesquiterpenoid in their endocrine system. nih.gov
The functional parallels between MF in crustaceans and JH in insects are striking. Both hormones are crucial for regulating molting, reproduction, and development. nih.govfrontiersin.org In crustaceans, MF has been shown to stimulate ovarian maturation, promote vitellogenesis, and influence male reproductive development. ekb.egresearchgate.netpmaquasupply.com It also plays a role in morphogenesis and can influence sex determination. mdpi.comnih.gov Like JHs in insects, MF is hydrophobic and requires binding proteins, such as this compound-binding protein (MFBP), for transport through the hemolymph to target tissues. nih.govresearchgate.net The discovery of MFBP, a homolog of insect juvenile hormone-binding protein (JHBP), further solidifies the functional analogy between the two hormonal systems. nih.gov This relationship underscores a shared evolutionary origin of endocrine regulation within arthropods, with different lineages adapting the sesquiterpenoid pathway to produce distinct but functionally similar hormones. mdpi.com
Table 2: Functional Comparison of this compound (Crustacea) and Juvenile Hormone (Insecta)
| Function | This compound (MF) in Crustaceans | Juvenile Hormone (JH) in Insects |
| Reproduction | Stimulates vitellogenesis and ovarian development; influences male reproductive system maturation. ekb.egresearchgate.netpmaquasupply.com | Regulates oogenesis, vitellogenesis, and development of accessory reproductive glands. mdpi.commdpi.com |
| Molting & Development | Regulates the molt cycle, often in conjunction with ecdysteroids; influences larval development. nih.govoup.comfrontiersin.org | Prevents metamorphosis in larval stages, maintaining juvenile characteristics; regulates molting. frontiersin.orgmdpi.com |
| Synthesis Site | Mandibular Organ. nih.govnih.gov | Corpora Allata. nih.gov |
| Chemical Nature | Unepoxidated sesquiterpenoid (precursor to JH III). oup.comresearchgate.net | Epoxidized sesquiterpenoid (e.g., JH I, II, III). mdpi.com |
| Transport | Binds to this compound-Binding Protein (MFBP). nih.gov | Binds to Juvenile Hormone-Binding Protein (JHBP). nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-VDQVFBMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893654 | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-70-8 | |
| Record name | Methyl farnesoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Perspectives and Foundational Discoveries in Methyl Farnesoate Research
Discovery and Initial Characterization of Methyl Farnesoate in Crustaceans
The journey to understanding this compound began with the search for crustacean counterparts to insect juvenile hormones, which are known to regulate metamorphosis and reproduction. This compound was first identified in the hemolymph of the spider crab, Libinia emarginata, by Laufer and colleagues in 1987 oup.commdpi.comresearchgate.net. Structurally, MF is an unepoxidated form of insect juvenile hormone III (JH III), differing by the absence of an epoxide moiety at the terminal end of the molecule oup.commdpi.comoak.go.kr. This structural distinction is significant, as crustaceans appear to lack the epoxidase enzymes necessary for JH III synthesis, making MF the terminal product of sesquiterpenoid biosynthesis in these arthropods oak.go.kr.
Following its initial identification, this compound was subsequently detected in the hemolymph of numerous other crustacean species, with its presence confirmed in over 25 species to date oup.comresearchgate.netresearchgate.nettandfonline.com. This widespread occurrence indicated its potential as a conserved hormonal signaling molecule across diverse crustacean taxa. Early research focused on its chemical characterization, establishing its sesquiterpenoid nature and its close relationship to insect juvenile hormones oak.go.krresearchgate.net.
Table 1: Key Discoveries and Early Characterizations of this compound
| Year of Discovery/Key Publication | Organism of Initial Discovery | Key Finding/Observation | Primary Researchers/Groups |
| 1987 | Libinia emarginata | Identification of this compound (MF) as the unepoxidated form of insect juvenile hormone III (JH III) in crustacean hemolymph. | Laufer et al. |
| Post-1987 | Various Crustacean Species | Confirmation of MF presence in the hemolymph of over 25 crustacean species, suggesting a widespread hormonal role. | Various |
| Early Research | Various Crustacean Species | Characterization of MF as a sesquiterpenoid, structurally similar to JH III but lacking an epoxide moiety. | Various |
Identification of Mandibular Organs as Primary Sites of this compound Synthesis
A pivotal discovery in this compound research was the identification of the mandibular organs (MOs) as the principal sites of its synthesis in crustaceans oup.commdpi.comoak.go.krresearchgate.nettandfonline.comresearchgate.netnih.gov. The MOs, paired endocrine glands, were initially described by Le Roux in 1968 with suggestions of a developmental function oup.com. Early experimental evidence, such as the implantation of MOs into juvenile female Libinia emarginata, demonstrated an increase in ovarian size, supporting a role in reproduction oup.com.
Further investigations elucidated the biochemical pathways involved in MF synthesis within the MOs. Key enzymes identified include 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), involved in mevalonate (B85504) synthesis, and farnesoic acid-O-methyltransferase (FAOMeT), which catalyzes the final step in MF production nih.gov. The regulation of MF synthesis by the MOs was found to be complex, primarily under negative control by neuropeptide hormones known as mandibular organ-inhibiting hormones (MOIHs) oup.comoak.go.krnih.gov. These MOIHs are produced by the X-organ sinus gland (XO-SG) complex located in the eyestalks oup.comoak.go.krnih.gov. Experiments involving eyestalk ablation (ESA) revealed that removing the eyestalks leads to an increase in MF production by the MOs, an effect attributed in part to elevated HMGR activity nih.gov. Conversely, treatment with eyestalk extracts could transiently decrease HMGR activity and, consequently, MF production nih.gov.
Table 2: Mandibular Organs and this compound Synthesis
| Tissue/Organ | Synthesized Compound | Key Enzymes Involved | Primary Regulatory Factors |
| Mandibular Organs (MOs) | This compound (MF) | 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), Farnesoic acid-O-methyltransferase (FAOMeT) | Mandibular Organ-Inhibiting Hormones (MOIHs) from the X-organ sinus gland (XO-SG) complex in the eyestalk. |
Early Evidence for Hormonal Functions of this compound in Invertebrates
The accumulating evidence strongly suggested that this compound serves as a critical hormone in crustaceans, fulfilling functions analogous to those of juvenile hormones in insects oup.commdpi.comresearchgate.netoak.go.krresearchgate.nettandfonline.comfrontiersin.org. A primary role identified for MF is the enhancement of reproductive maturation oup.comresearchgate.netresearchgate.nettandfonline.com. Research indicated that MF synthesis by the MOs is most active in females during vitellogenesis, the process of yolk protein deposition in developing oocytes researchgate.netresearchgate.nettandfonline.com.
Experimental manipulations provided early support for MF's gonadotropic activity. Implantation of active MOs into immature or non-reproductive individuals of species like Libinia emarginata resulted in increased gonad indices, suggesting MF acts as a stimulator of gonadal development researchgate.netresearchgate.nettandfonline.com. In males, high circulating titers of MF have been correlated with the development of larger reproductive systems and the exhibition of aggressive mating behaviors researchgate.netresearchgate.nettandfonline.com.
Furthermore, indirect evidence from eyestalk ablation experiments, which increased MF production, also pointed towards its role in reproduction oup.com. Subsequent direct treatments of various crustacean species with MF confirmed its ability to enhance reproductive maturation oup.com. While MF is also implicated in molting and morphogenesis, the earliest and most robust evidence for its hormonal function centered on its profound influence on reproductive processes in both male and female crustaceans researchgate.netresearchgate.nettandfonline.com.
Table 3: Early Evidence for this compound's Hormonal Roles in Crustaceans
| Observed Phenomenon | Associated MF Level/Activity | Experimental Evidence | Inferred Function |
| Enhanced reproductive maturation | High | Direct administration of MF to various crustacean species. | Stimulation of reproductive maturation. |
| Increased ovarian size / Gonad indices | High | Implantation of active Mandibular Organs (MOs) into immature/non-reproductive individuals. | Gonadotropic activity, stimulation of vitellogenesis. |
| Development of larger reproductive systems in males | High | Correlation observed between high hemolymph MF titers and reproductive system size/mating behavior in males. | Regulation of male reproductive development and behavior. |
| Increased MF production | Elevated | Eyestalk ablation (ESA) in crustaceans. | Indirect evidence for MF's role in regulating reproduction. |
Compound Name List:
this compound (MF)
Juvenile Hormone III (JH III)
3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR)
Farnesoic acid-O-methyltransferase (FAOMeT)
Mandibular organs (MOs)
Mandibular organ-inhibiting hormones (MOIHs)
X-organ sinus gland (XO-SG) complex
Vitellogenin (Vg)
Methyl Farnesoate Biosynthesis and Its Regulatory Mechanisms
Biochemical Pathways of Methyl Farnesoate Synthesis
The synthesis of this compound can be broadly understood as a multi-step process originating from basic metabolic precursors, leading to the formation of the sesquiterpenoid backbone, followed by methylation.
The initial steps in the synthesis of the sesquiterpenoid backbone of this compound rely on the conserved mevalonate (B85504) (MVA) pathway frontiersin.orgnih.govmdpi.complos.orgresearchgate.net. This pathway begins with acetyl-CoA, which is converted through several enzymatic steps into farnesyl pyrophosphate (FPP). FPP serves as the fundamental isoprenoid precursor for a wide array of biologically important molecules, including cholesterol and juvenile hormones frontiersin.orgnih.govmdpi.complos.orgresearchgate.netiiarjournals.orgmetwarebio.compnas.org.
The mevalonate pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which is a critical rate-limiting enzyme in this pathway frontiersin.orgnih.govmdpi.comiiarjournals.orgmetwarebio.comnih.gov. Mevalonate is subsequently converted through a series of phosphorylation and decarboxylation reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These molecules are then sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to form FPP frontiersin.orgplos.orgresearchgate.net.
The methionine cycle pathway plays a crucial role in providing the necessary methyl group for the final esterification step in this compound synthesis nih.govnih.govresearchgate.net. Specifically, this pathway generates S-adenosyl-L-methionine (SAM), which acts as the active methyl donor. SAM transfers its methyl group to farnesoic acid, catalyzed by the enzyme farnesoic acid O-methyltransferase (FAOMeT), to produce this compound nih.govnih.govpnas.orgplos.orgcapes.gov.br. Enzymes such as betaine-homocysteine S-methyltransferase (BHMT) and methionine synthase are key components of the methionine cycle, and their presence and activity are significant for MF biosynthesis nih.govnih.gov. Studies have indicated evolutionary differences in these genes between crustaceans and insects, suggesting distinct regulatory mechanisms nih.govnih.gov.
Several enzymes are critical for the efficient synthesis of this compound:
3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) : This enzyme catalyzes the conversion of HMG-CoA to mevalonate, representing a rate-limiting step in the mevalonate pathway and thus in the production of FPP, the precursor for MF frontiersin.orgnih.govmdpi.comiiarjournals.orgmetwarebio.comnih.gov. Its activity is subject to complex transcriptional and post-translational regulation frontiersin.orgmdpi.com.
Farnesyl Pyrophosphate Synthase (FPPS) : This enzyme is responsible for the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form farnesyl pyrophosphate (FPP), the direct substrate for subsequent sesquiterpenoid synthesis frontiersin.orgplos.orgresearchgate.net.
Farnesoic Acid O-Methyltransferase (FAOMeT) : Also known as juvenile hormone acid methyltransferase (JHAMT), this enzyme catalyzes the final step of MF biosynthesis by methylating farnesoic acid (FA) to produce this compound nih.govpnas.orgnih.govplos.orgebi.ac.ukscispace.comnih.govresearchgate.netnih.gov. In some crustacean species, this enzyme is exclusively expressed in the mandibular organs nih.gov. Its activity is a key target for neuroendocrine regulation bioone.orgscispace.comnih.govoup.com.
Cytochrome P450 CYP15-like enzymes : While primarily known for catalyzing the epoxidation of MF to juvenile hormone III (JH III) in insects, these enzymes may also play a role in MF metabolism or related pathways in crustaceans nih.govpnas.org.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Role in MF Synthesis | Pathway Stage |
| 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) | Catalyzes HMG-CoA to mevalonate; rate-limiting step for isoprenoid precursor production. | Mevalonate Pathway (Early) |
| Farnesyl Pyrophosphate Synthase (FPPS) | Converts IPP and DMAPP to Farnesyl Pyrophosphate (FPP). | Mevalonate Pathway (Late) |
| Farnesoic Acid O-Methyltransferase (FAOMeT/FAMeT) | Methylates farnesoic acid (FA) to form this compound (MF). | Sesquiterpenoid Synthesis (Final) |
| S-adenosyl-L-methionine (SAM) | Methyl donor for the final esterification step, provided by the methionine cycle. | Methylation Step |
Neuroendocrine Regulation of this compound Synthesis
The synthesis and secretion of this compound are under precise control by the crustacean neuroendocrine system, with key regulatory signals originating from the eyestalks.
Mandibular organ inhibiting hormones (MOIHs) are neuropeptides synthesized and released by the X-organ sinus gland (XO-SG) complex, located within the eyestalks of crustaceans oncohemakey.comresearchgate.netbioone.orgoup.comebi.ac.ukcabidigitallibrary.org. These hormones play a critical role in negatively regulating the biosynthesis and secretion of this compound from the mandibular organs fao.orgoncohemakey.comresearchgate.netresearchgate.netbioone.orgresearchgate.netscispace.comnih.govoup.comoup.comcabidigitallibrary.orgnih.gov. MOIHs typically exert their inhibitory effect by targeting and reducing the activity of farnesoic acid O-methyltransferase (FAOMeT), the final enzyme in the MF synthesis pathway bioone.orgscispace.comnih.govoup.com. These MOIHs belong to the crustacean hyperglycemic hormone (CHH) family of neuropeptides bioone.orgoup.comebi.ac.uk.
The X-organ sinus gland (XO-SG) complex is the primary neurohemal organ in crustaceans, situated within the eyestalks oncohemakey.comresearchgate.netbioone.orgresearchgate.netebi.ac.uknih.govnih.govbiologists.comekb.eg. This complex is responsible for the synthesis, storage, and release of various neuropeptides, including MOIHs, which modulate MF production oncohemakey.comresearchgate.netbioone.orgresearchgate.netebi.ac.uknih.govnih.govbiologists.comekb.eg. A significant experimental approach to study this regulation involves eyestalk ablation (ESA). Removal of the eyestalks eliminates the source of MOIHs, leading to a marked increase in hemolymph MF levels and enhanced MF synthesis by the mandibular organs nih.govscispace.comnih.govoup.com. This observation underscores the critical inhibitory role of the XO-SG complex, via MOIHs, in controlling MF biosynthesis.
Table 2: Neuroendocrine Regulators of this compound Synthesis
| Hormone/Complex | Source | Primary Action on MF Synthesis | Mechanism |
| MOIHs | X-organ Sinus Gland Complex (Eyestalk) | Inhibition | Inhibits FAOMeT activity; may also affect other enzymes in the pathway. |
| Stimulatory Neuropeptides | Brain and Thoracic Ganglia | Stimulation (less defined for MF) | Specific peptides directly stimulating MF synthesis are not clearly defined in the literature. |
Compound List:
Acetyl-CoA
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Mevalonate (MVA)
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Farnesyl pyrophosphate (FPP)
Farnesol
Farnesal
Farnesoic acid (FA)
this compound (MF)
S-adenosyl-L-methionine (SAM)
Juvenile Hormone III (JH III)
Juvenile Hormone 0
Juvenile Hormone I
Juvenile Hormone II
Juvenile Hormone III bisepoxide (JHB3)
Juvenile Hormone III skipped bisepoxide (JHSB3)
20-hydroxyecdysone (B1671079) (20-HE)
Betaine
Homocysteine
Methionine
Betaine-homocysteine S-methyltransferase (BHMT)
Methionine synthase
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)
Farnesyl pyrophosphate synthase (FPPS)
Farnesoic acid O-methyltransferase (FAOMeT / FAMeT / JHAMT)
Cytochrome P450 CYP15-like gene
Mandibular Organ Inhibiting Hormone (MOIH)
Crustacean hyperglycemic hormone (CHH)
Molt-inhibiting hormone (MIH)
Gonad-inhibiting hormone (GIH)
Vitellogenesis-inhibiting hormone (VIH)
Ion transport peptide (ITP)
Environmental and Physiological Modulators of Mandibular Organ Activity
The mandibular organ (MO) of crustaceans is the primary site for the synthesis and secretion of this compound (MF). Its activity, and consequently MF production, is influenced by a variety of external environmental cues and internal physiological mechanisms.
Environmental Modulators
Environmental conditions exert a significant influence on MF production by the MO, often interacting with species-specific physiological states. Key environmental modulators include salinity and temperature.
Salinity: Changes in environmental salinity are potent regulators of crustacean endocrine systems, including MF synthesis. Studies on the green crab, Carcinus maenas, have demonstrated that low salinity conditions (e.g., 5 ppt) can lead to increased detection of MF in males, particularly when coupled with higher ambient temperatures nih.govbiologists.comucf.edupsu.edu. Conversely, MF detection under low salinity is reduced at lower temperatures nih.govbiologists.comucf.edu. The eyestalk, which houses the X-organ-sinus gland complex, appears to be the primary regulatory center mediating the MO's response to salinity fluctuations, suggesting a neuroendocrine pathway controls this environmental influence on MF levels nih.govbiologists.compsu.edu.
Temperature: Ambient temperature is another critical environmental factor that modulates MF levels in crustaceans. Research indicates that temperature can interact with salinity to influence MF detectability. For example, in Carcinus maenas, higher temperatures (18°C) facilitate MF detection at low salinities in green-phase males, a condition under which MF is largely undetectable at lower temperatures (11°C) nih.govbiologists.comucf.edu. This suggests that temperature influences the sensitivity of the MF regulatory system, potentially by affecting the activity of eyestalk neurohormones or the MO itself nih.govbiologists.comucf.edu. Furthermore, temperature can impact MF-induced developmental phenomena; in Daphnia magna, elevated temperatures (30°C) significantly increase the incidence of gynandromorphism when combined with MF treatment ijbs.com.
Physiological Modulators
Internal physiological signals and molecular mechanisms play a crucial role in controlling MO activity and MF production.
Eyestalk Neuropeptides (Mandibular Organ Inhibiting Hormones - MOIHs): The crustacean eyestalk, specifically the X-organ-sinus gland (SG/XO) complex, is a major source of neurohormones that negatively regulate MF synthesis by the MO biologists.comtaylorfrancis.comcabidigitallibrary.orgnih.govfrontiersin.org. These inhibitory factors are known as mandibular organ inhibiting hormones (MOIHs) taylorfrancis.comcabidigitallibrary.orgnih.govfrontiersin.org. MOIHs primarily exert their inhibitory effect by targeting key enzymes within the MF biosynthetic pathway, most notably farnesoic acid O-methyltransferase (FAOMeT), which catalyzes the final step in MF production nih.govoup.combioone.org. Eyestalk ablation (ESA), which removes the source of these inhibitory peptides, consistently results in elevated hemolymph MF levels and increased MO activity across a wide range of crustacean species nih.govbiologists.comucf.edupsu.edubioone.orgnih.gov. Some identified MO-IH peptides share structural similarities with peptides belonging to the crustacean hyperglycemic hormone (CHH) family oup.combioone.org. Additionally, evidence suggests the presence of indirectly acting compounds within the eyestalk that can reduce in vivo MF levels without directly affecting the MO in vitro oup.comnih.gov.
Enzyme Regulation: The biosynthesis of MF involves a series of enzymatic reactions, with specific enzymes serving as critical regulatory checkpoints. In lobsters, for instance, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), an early enzyme in the mevalonate pathway leading to MF, is subject to hormonal regulation by eyestalk peptides nih.gov. While cholesterol does not affect lobster HMGR activity, mevalonate and statins do, and eyestalk ablation increases HMGR activity nih.gov. However, treatment with MOIH did not impact HMGR activity or its mRNA levels, indicating that different enzymes in the pathway may be regulated by distinct mechanisms nih.gov. As mentioned, FAOMeT, the enzyme responsible for the final methylation step to produce MF, is a primary target for MOIH inhibition, and its activity levels often correlate closely with hemolymph MF titers nih.govoup.combioone.orgnih.gov.
MicroRNAs (miRNAs): Recent investigations have revealed a role for microRNAs in modulating MF levels through post-transcriptional regulation of MF degradation. Specifically, miRNAs such as let-7b and miR-141 have been identified as regulators that target Carboxylesterases (CXEs), enzymes responsible for the catabolism of MF nih.gov. Overexpression of these miRNAs leads to a reduction in CXE levels, consequently increasing hemolymph MF concentrations and enhancing vitellogenesis nih.gov. Furthermore, MF itself appears to suppress the expression of these miRNAs, thereby establishing a feedback regulatory loop that fine-tunes MF levels nih.gov.
Reproductive and Other Internal Factors: MF is recognized for its crucial role in crustacean reproduction, with its levels correlating positively with ovarian maturation in females frontiersin.orgtandfonline.com and being associated with larger reproductive systems in males tandfonline.com. While the direct modulation of MO activity by the reproductive state is an active area of research, it is evident that the physiological status influences MF production frontiersin.orgtandfonline.com. Additionally, high MF levels in adult crustaceans have been linked to stressful conditions, such as handling, disease, or elevated temperatures, suggesting that physiological stress may indirectly influence MF production calstate.edu.
Data Table: this compound (MF) Detection in Carcinus maenas Males under Varying Environmental Conditions
The following data, derived from studies on the green crab (Carcinus maenas), illustrates the differential detection of this compound (MF) in males under different salinity and temperature conditions, highlighting the impact of environmental modulators.
| Phase | Salinity (ppt) | Temperature (°C) | MF Detectable (% of males) |
| Green-phase | 33 | 11 | <10 |
| Green-phase | 33 | 18 | <10 |
| Green-phase | 5 | 11 | 0 |
| Green-phase | 5 | 18 | 100 |
| Red-phase | 33 | 11 | ~30 |
| Red-phase | 33 | 18 | ~30 |
| Red-phase | 5 | 11 | 100 |
| Red-phase | 5 | 18 | 100 |
Compound List:
this compound (MF)
3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR)
Farnesoic acid O-methyltransferase (FAOMeT)
Mandibular organ inhibiting hormone (MOIH)
Crustacean hyperglycemic hormone (CHH)
Carboxylesterases (CXEs)
Juvenile hormone (JH)
Juvenile hormone III (JH III)
Molecular and Cellular Mechanisms of Methyl Farnesoate Action
Identification and Characterization of Methyl Farnesoate Receptors
The identification of a specific receptor for MF has been a central focus of research to understand its mode of action. While the quest for a definitive receptor is ongoing, significant evidence points towards a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of nuclear transcriptional regulators as a primary candidate.
The Methoprene-tolerant (Met) protein has emerged as a leading candidate for the MF receptor in crustaceans. nih.govresearchgate.net Structurally, Met proteins in crustaceans contain characteristic domains, including a bHLH domain, two PAS domains (PAS-A and PAS-B), and a PAS-C domain, which are crucial for ligand binding and dimerization. mdpi.comnih.gov For instance, the Met protein in the mud crab Scylla paramamosain (Sp-Met) is comprised of 1119 amino acids and contains these conserved domains. mdpi.comnih.gov
Studies have demonstrated that MF can bind to Met and induce the transcriptional activation of target genes. In the swimming crab Portunus trituberculatus, MF treatment in vitro led to an upregulation of both PtMet and vitellogenin (Vg) gene expression in the hepatopancreas. nih.gov Furthermore, knockdown of the Met gene in the mud crab Scylla paramamosain blocked the inhibitory effect of MF on metamorphosis, providing strong evidence for Met's role as a functional MF receptor in this process. researchgate.netmdpi.comnih.gov The identity of Met proteins is high among different crustacean species but relatively low when compared to insects, suggesting an evolutionary adaptation to bind MF rather than juvenile hormone III. mdpi.com
The signaling activity of Met, like other nuclear receptors, is often mediated by the recruitment of coregulatory proteins. The Steroid Receptor Coactivator (SRC), also known as p160, has been identified as a key coreceptor in the MF signaling pathway. scispace.comnih.govnih.gov SRC proteins are a family of transcriptional coactivators that enhance the activity of nuclear receptors. nih.govnih.govfrontiersin.org
In the microcrustacean Daphnia magna, it has been shown that Met and SRC form a heterodimer in response to juvenoids, including MF. scispace.com This interaction is crucial for the transcriptional activation of downstream target genes. The binding of SRC to the Met-MF complex facilitates the recruitment of other components of the transcriptional machinery, leading to enhanced gene expression. nih.gov The involvement of SRC highlights a conserved mechanism of nuclear receptor signaling, where coregulators play a pivotal role in modulating the hormonal response.
Ligand binding studies have been instrumental in characterizing the interaction between MF and its putative receptors. Using a tritiated photoaffinity analog of MF, farnesyl diazomethyl ketone ([³H]FDK), specific MF binding proteins have been identified in the hemolymph of the crab Cancer magister. nih.gov These studies revealed two specific binding proteins with apparent molecular masses of 34 and 44 kDa. nih.gov Saturation binding assays and Scatchard analysis determined an apparent dissociation constant (Kd) of approximately 145 ± 10 nM for the binding of MF to these proteins, indicating a strong binding affinity. nih.gov
More recent studies using techniques like isothermal titration calorimetry and surface plasmon resonance have confirmed the specific binding of MF to a juvenile hormone-binding protein (JHBP) homolog in the Pacific white shrimp, Litopenaeus vannamei. scienceopen.comnih.gov This protein, designated as an MF-binding protein (MFBP), showed strong and specific binding to MF, with only weak or no binding to related compounds like farnesoic acid, methoprene, or juvenile hormone III. nih.gov
Based on these findings, a receptor activation model can be proposed. MF, circulating in the hemolymph, is bound by specific binding proteins that transport it to target cells. nih.govresearchgate.net Inside the cell, MF interacts with the Met receptor. This binding event induces a conformational change in the Met protein, promoting its dimerization with a coreceptor like SRC. scispace.com The activated receptor-coreceptor complex then binds to specific response elements on the DNA, recruiting the transcriptional machinery and initiating the expression of target genes.
Interactive Data Table: Ligand Binding Affinity for this compound
| Species | Protein/Receptor | Ligand | Binding Affinity (Kd) | Method | Reference |
| Cancer magister | Hemolymph MF binding proteins | This compound | ~145 nM | Scatchard analysis | nih.gov |
| Litopenaeus vannamei | This compound-Binding Protein (MFBP) | This compound | Strong binding (Kd not specified) | Isothermal Titration Calorimetry, Surface Plasmon Resonance | nih.gov |
Intracellular Signaling Cascades Mediated by this compound
The binding of MF to its receptor complex initiates a cascade of intracellular events that relay the hormonal signal and ultimately lead to a physiological response. This signaling cascade involves the activation of downstream transcription factors and intricate cross-talk with other hormonal pathways.
A key downstream effector in the MF signaling pathway is the transcription factor Krüppel homolog 1 (Kr-h1). nih.govmdpi.combohrium.com Kr-h1 is a C2H2-type zinc finger protein that is known to be a primary response gene to juvenile hormone in insects. mdpi.com In crustaceans, Kr-h1 acts downstream of the Met receptor to mediate the effects of MF. nih.govbohrium.com
The physiological effects of MF are not mediated in isolation but are often the result of complex interactions, or cross-talk, with other hormonal signaling pathways, most notably the ecdysteroid pathway. nih.govresearchgate.net Ecdysteroids are steroid hormones that are the primary regulators of molting in arthropods. researchgate.net
Evidence suggests that MF can modulate ecdysteroid signaling. In the crustacean Daphnia magna, juvenoids, including MF, have been shown to disrupt ecdysteroid-regulated processes. nih.gov Co-treatment of cells with the juvenoid pyriproxyfen (B1678527) attenuated ecdysteroid-mediated responses, such as the reduction in cell proliferation and the increased expression of the ecdysone (B1671078) receptor (EcR) and its partner protein ultraspiracle (USP). nih.gov This suggests that MF can act as an anti-ecdysteroid. Furthermore, in some contexts, MF can directly stimulate the secretion of ecdysteroids from the Y-organs, the site of ecdysteroid synthesis in crabs. researchgate.net In Daphnia, it has been shown that MF and other putative retinoid X receptor (RXR) ligands can synergize with ecdysteroids to activate the RXR:EcR receptor complex, although the physiological relevance of this interaction requires further investigation. nih.gov This intricate cross-talk between the MF and ecdysteroid pathways ensures a coordinated regulation of developmental and reproductive processes. nih.gov
Interactive Data Table: Key Proteins in this compound Signaling
| Protein | Function | Role in MF Signaling | Species Studied | Reference |
| This compound | Hormone | Ligand | Various crustaceans | echelon-inc.com |
| Methoprene-Tolerant (Met) | Putative Receptor | Binds MF, initiates signaling | Scylla paramamosain, Portunus trituberculatus, Daphnia magna | nih.govmdpi.comscispace.com |
| Steroid Receptor Coactivator (SRC) | Coreceptor | Enhances Met transcriptional activity | Daphnia magna | scispace.com |
| Krüppel Homolog 1 (Kr-h1) | Transcription Factor | Downstream effector of Met, regulates target genes | Portunus trituberculatus, Scylla paramamosain | nih.govmdpi.combohrium.com |
| Ecdysone Receptor (EcR) | Nuclear Receptor | Receptor for ecdysteroids, cross-talk with MF pathway | Daphnia magna | nih.govnih.gov |
| Retinoid X Receptor (RXR) | Nuclear Receptor | Heterodimerization partner for EcR, involved in cross-talk | Daphnia magna | nih.gov |
Transcriptomic and Proteomic Responses to this compound Exposure
The administration of this compound (MF) elicits significant changes at the molecular level, altering the expression profiles of genes and proteins in various crustacean tissues. These molecular responses are fundamental to understanding the physiological roles of MF in processes such as reproduction, development, and metabolism.
Global Gene Expression Profiling in Response to this compound
Transcriptomic analyses, utilizing techniques like RNA-sequencing, have provided a global overview of the genes regulated by MF. These studies reveal that MF can influence a wide array of biological processes by modulating the expression of numerous genes.
In an in-vitro study on the hepatopancreas of the female freshwater shrimp Neocaridina davidi, treatment with MF resulted in 65 differentially expressed genes after three hours. mdpi.comnih.gov This study highlighted that MF and its precursor, farnesoic acid, regulate different sets of genes, indicating distinct regulatory roles for these two sesquiterpenoids. mdpi.comnih.govbohrium.com For instance, after MF treatment, the expression of genes like hemocyanin-like isoform X1 and hemocyanin A chain-like were upregulated. nih.gov
A broader transcriptomic analysis on juvenile Neocaridina denticulata following a 40-day MF feeding experiment revealed that MF regulates diverse biological processes, including growth, metabolism, and immune responses. mdpi.com The study identified a substantial number of differentially expressed genes (DEGs), with 361 to 1058 GO (Gene Ontology) terms being significantly enriched depending on the MF concentration, affecting biological processes, cellular components, and molecular functions. mdpi.com
Proteomic studies are also beginning to uncover the downstream effects of MF action. A key finding is the identification of a this compound-binding protein (MFBP) in the Pacific white shrimp, Litopenaeus vannamei. scienceopen.com This protein, primarily expressed in the hepatopancreas, is a homolog of the insect juvenile hormone-binding protein (JHBP) and is believed to transport MF through the hemolymph to target tissues. scienceopen.comfrontiersin.org Notably, MF positively regulates the transcription of its own binding protein in hepatopancreatic primary cells in a dose-dependent manner, suggesting a feedback mechanism. nih.gov
Table 1: Selected Differentially Expressed Genes in the Hepatopancreas of Neocaridina davidi Following this compound Treatment
| Gene Name | Regulation | Putative Function |
| Hemocyanin-like isoform X1 | Upregulated | Oxygen transport, Immune response |
| Hemocyanin A chain-like | Upregulated | Oxygen transport, Immune response |
This table represents a selection of genes identified in transcriptomic studies. Data sourced from nih.gov.
Differential Gene Expression in Target Tissues and Developmental Stages
The effects of this compound are not uniform throughout the organism; instead, they exhibit tissue- and developmental stage-specificity. The expression of MF-responsive genes varies significantly in different tissues such as the hepatopancreas, ovary, and mandibular organs, and changes according to the developmental state, particularly during molting and ovarian maturation.
Hepatopancreas: The hepatopancreas is a central metabolic organ and a primary target of MF. nih.govmdpi.com Transcriptomic analysis of the white-leg shrimp, Litopenaeus vannamei, revealed a sexually dimorphic response to MF injection in this tissue. mdpi.comnih.gov In males, the differentially expressed transcripts were predominantly related to sugar and lipid metabolism, with a significant upregulation of multiple chitinase (B1577495) genes. nih.gov In contrast, female-specific transcripts were mainly associated with miRNA processing and immune responses. nih.gov This study identified 55 key regulatory transcripts involved in these sex-specific responses, including arginine kinase, tropomyosin, and various enzymes related to energy metabolism and immunity. nih.gov Furthermore, MF treatment upregulates multiple transcripts of juvenile hormone esterase-like carboxylesterase (JHE-L), a key enzyme in MF degradation, in the L. vannamei hepatopancreas. mdpi.com
Ovary: MF plays a crucial role in crustacean reproduction, particularly in stimulating ovarian development and vitellogenesis. nih.govmdpi.comresearchgate.net This is reflected in the differential expression of several key genes in the ovary. The expression of this compound epoxidase (MFE), an enzyme involved in hormone synthesis, is significantly positively correlated with ovarian maturation in the oriental river prawn, Macrobrachium nipponense. mdpi.com Similarly, the transcript levels of farnesoic acid O-methyltransferase (FAMeT), the rate-limiting enzyme in MF synthesis, increase as the ovary matures. frontiersin.orgfrontiersin.org In vitro studies have shown that MF can directly upregulate the expression of vitellogenin in the hepatopancreas and ovary. frontiersin.orgresearchgate.net
Y-Organ and Mandibular Organ: The Y-organs are the source of molting hormones (ecdysteroids), and their activity is influenced by MF. sicb.org Transcriptome analysis of the Y-organs in crabs like Gecarcinus lateralis has identified components of the MF signaling pathway, including the receptor Methoprene-tolerant (Met) and the transcription factor Krüppel homolog 1 (Kr-h1). sicb.org The expression of Kr-h1a was found to be differentially expressed over the molt cycle, suggesting its role in mediating MF's effects on ecdysteroidogenesis. sicb.org The mandibular organ (MO), the exclusive site of MF synthesis, shows high expression of MF biosynthesis pathway genes. nih.gov While this reflects the synthesis rather than the response to MF, it underscores the tissue's central role in this endocrine system.
Table 2: Sex-Specific Differentially Expressed Transcripts (DETs) in the Hepatopancreas of Litopenaeus vannamei in Response to this compound
| Sex | Associated Function | Key Regulatory Transcripts |
| Male | Sugar and Lipid Metabolism | Chitinases, Arginine kinase, Tropomyosin, Elongation of very long chain fatty acids protein 6 |
| Female | miRNA Processing, Immune Responses | Thioredoxin reductase, Cysteine dioxygenase, Lysosomal acid lipase, Estradiol 17-beta-dehydrogenase 8 |
This table summarizes the findings of a comparative transcriptomic analysis. Data sourced from nih.gov.
Physiological Roles of Methyl Farnesoate in Arthropods
Regulation of Reproduction by Methyl Farnesoate
This compound (MF), a sesquiterpenoid hormone, is a key regulator of reproduction in many arthropods. It is structurally similar to the juvenile hormone III (JHIII) found in insects and is considered its crustacean equivalent. mdpi.comresearchgate.net Synthesized by the mandibular organs, MF plays a crucial role in various aspects of reproductive maturation and function in both females and males. tandfonline.comscielo.br
Ovarian Development and Vitellogenesis
This compound is a significant factor in promoting ovarian development and vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes. mdpi.com In numerous crustacean species, there is a positive correlation between the levels of MF in the hemolymph and the stages of ovarian development. frontiersin.org The synthesis of MF by the mandibular organs is most active in females during vitellogenesis. tandfonline.comoup.com
Research has shown that MF can act as a gonadotropin, with implants of mandibular organs into non-reproductive females leading to an increase in gonad indices. researchgate.nettandfonline.com The administration of MF has been demonstrated to enhance reproductive maturation in several crustacean species. oup.com It is believed that MF exerts its effects either directly on the ovaries or indirectly by stimulating the release of other hormones. researchgate.net For instance, in the mud crab Scylla paramamosain, MF has been shown to induce vitellogenesis by promoting the expression of Krüppel homolog 1. mdpi.com Furthermore, MF treatment can induce the synthesis and release of vitellogenin, the precursor to the major yolk protein, in the hepatopancreas. mdpi.comfrontiersin.org In some species, MF is also thought to induce lipid accumulation in the hepatopancreas, preparing the female for ovarian development. mdpi.com
However, the role of MF in ovarian development can vary between species and even developmental stages. While it generally stimulates vitellogenesis, in some cases, such as the tadpole shrimp Triops longicaudatus, MF has been observed to inhibit oocyte production, particularly when administered to juveniles. nih.gov This suggests that the timing and concentration of MF are critical in its regulatory function.
Table 1: Effects of this compound (MF) on Ovarian Development and Vitellogenesis in Various Crustacean Species
| Species | Observed Effect of MF | Reference |
|---|---|---|
| Libinia emarginata (Spider crab) | Hemolymph MF concentration is elevated during vitellogenesis. | oup.com |
| Scylla paramamosain (Mud crab) | Induces vitellogenesis via Krüppel homolog 1 expression; orally administered MF boosted mature ovary production. | mdpi.commdpi.com |
| Penaeus monodon | Inhibited late ovarian stage development. | frontiersin.org |
| Triops longicaudatus (Tadpole shrimp) | Inhibited oocyte production in juveniles. | nih.gov |
| Charybdis feriatus (Crucifix crab) | Induces the expression of vitellogenin. | scielo.br |
| Portunus trituberculatus | Induces the expression of vitellogenin. | scielo.br |
| Neocaridina davidi | Regulates gene sets in the hepatopancreas related to vitellogenesis. | nih.gov |
Testicular Development and Spermatogenesis
This compound also plays a significant role in male reproductive processes, specifically in testicular development and spermatogenesis. biologists.com Studies have demonstrated that MF treatment can stimulate testicular growth in a number of crustacean species. biologists.com For example, in the freshwater field crab Oziotelphusa senex senex and the freshwater prawn Macrobrachium malcolmsonii, MF administration led to increased testicular growth. biologists.com
Elevated levels of MF are often associated with larger reproductive systems in males. tandfonline.com Research on the narrow-clawed crayfish, Pontastacus leptodactylus, has shown that MF injection can significantly increase the number of spermatozoa. scielo.br This suggests that MF is directly involved in stimulating spermatogenesis. The regulation of testicular function in crustaceans is also influenced by the eyestalk, and it is plausible that MF acts as an endocrine link between environmental cues, eyestalk neuropeptides, and male reproduction. biologists.com
Table 2: Effects of this compound (MF) on Testicular Development and Spermatogenesis in Various Crustacean Species
| Species | Observed Effect of MF | Reference |
|---|---|---|
| Carcinus maenas (Green crab) | MF treatment stimulates testicular growth. | biologists.com |
| Oziotelphusa senex senex (Freshwater field crab) | MF treatment increases testicular growth. | biologists.com |
| Macrobrachium malcolmsonii (Freshwater prawn) | MF treatment increases testicular growth. | biologists.com |
| Pontastacus leptodactylus (Narrow-clawed crayfish) | MF injection increases spermatozoal production. | scielo.br |
Sex Differentiation and Environmental Sex Determination
This compound has been identified as a key factor in the process of sex differentiation, particularly in species that exhibit environmental sex determination (ESD). nih.govresearchmap.jp In ESD, environmental cues determine the sex of an individual, allowing for adaptive life-history strategies. nih.gov
A notable example of MF's role in ESD is observed in the water flea, Daphnia pulex. nih.govresearchmap.jp In this microcrustacean, MF is necessary for male production in response to specific environmental stimuli, such as shortened day length. nih.gov The inhibition of MF biosynthesis has been shown to suppress the production of males even under male-inducing conditions. nih.gov This indicates that MF acts as a critical sex-determining factor in these organisms, programming embryos to develop into males under certain environmental conditions. mdpi.com The enzyme juvenile hormone acid O-methyltransferase, which is crucial for MF biosynthesis, plays a key role in this process. nih.gov
This compound in Molting and Post-Embryonic Development
This compound is also intricately involved in the regulation of molting and post-embryonic development in arthropods, processes that are fundamental to their growth and maturation. nih.govnih.gov
Regulation of the Molting Cycle
The role of MF in the molting cycle can be complex and appears to vary depending on the developmental stage of the arthropod. oup.com In some instances, particularly during the transition from late larval stages to juvenile stages, MF has an inhibitory effect on molting and metamorphosis. oup.com For example, in the American lobster, Homarus americanus, and the prawn, Macrobrachium rosenbergii, the administration of exogenous MF can retard molting and lead to the formation of larval intermediates. oup.com This suggests that a decrease in MF levels is necessary for the successful transition to the juvenile form.
Conversely, in very early larval stages, MF may have a stimulatory effect on development and molting. oup.com This dual role of MF, being inhibitory in later larval stages and potentially stimulatory in earlier ones, mirrors the function of juvenile hormones in insects. oup.com Furthermore, MF levels have been shown to be correlated with the molting cycle in some species, and it can induce the synthesis and release of ecdysteroids, the primary molting hormones, from the Y-organs. frontiersin.org In the Pacific white shrimp, Litopenaeus vannamei, a this compound-binding protein has been identified that inhibits molting, consistent with the function of MF. nih.gov
Role in Larval Metamorphosis and Development
This compound (MF) plays a crucial, though varied, role in the larval development and metamorphosis of arthropods, acting as a key signaling molecule that influences the timing and progression of these critical life stage transitions. oup.commdpi.com In many crustaceans, MF is considered the equivalent of insect juvenile hormone (JH) and generally functions to maintain the juvenile or larval state, thereby preventing precocious metamorphosis. science.govnih.gov
Research in various crustacean species has demonstrated that the administration of MF can delay larval development and metamorphosis. acs.org For instance, in the kuruma prawn (Marsupenaeus japonicus), exposure to exogenous MF was found to retard larval development and delay metamorphosis from the nauplius to the zoea stage in a dose-dependent manner. frontiersin.orgnih.gov Similarly, studies on the mud crab (Scylla paramamosain) have confirmed that MF can prohibit larval metamorphosis. science.gov This inhibitory effect is believed to be mediated through the Methoprene-tolerant (Met) receptor, a key component of the JH signaling pathway. Knockdown of the Met receptor in mud crab larvae blocked the inhibitory effect of MF on metamorphosis, highlighting the conservation of this signaling pathway. science.gov
In insects, the role of MF can be more complex. While it is the direct precursor to the more common Juvenile Hormone III (JH III), MF itself can exhibit hormonal activity. researchgate.net In Drosophila melanogaster, dietary MF has been shown to lengthen the larval development period prior to pupariation. pnas.org Furthermore, suppressing the endogenous production of methyl farnesoids in Drosophila larvae can prevent them from reaching the pupariation stage, a defect that can be rescued by the dietary addition of farnesol, the precursor to MF. pnas.org This indicates that a certain level of methyl farnesoids, including MF, is necessary for proper larval development to proceed. pnas.org However, at later stages, MF can also act to prevent the successful transition from pupa to adult, demonstrating a dual, stage-dependent role in regulating metamorphosis. researchgate.net
The transition from larva to juvenile or pupa is a critical developmental window. In the barnacle Balanus amphitrite, MF has been shown to stimulate the transition of the cyprid larva into an abnormal juvenile stage, indicating its role in promoting certain aspects of metamorphosis in some species. nih.gov This highlights the species-specific nature of MF's effects on larval development.
Table 1: Effects of this compound on Larval Development in Select Arthropod Species
| Species | Developmental Stage | Effect of Exogenous MF | Key Finding | Reference(s) |
|---|---|---|---|---|
| Marsupenaeus japonicus (Kuruma Prawn) | Nauplius to Zoea | Delayed metamorphosis | Dose-dependent retardation of larval development. | frontiersin.orgnih.gov |
| Scylla paramamosain (Mud Crab) | Zoea to Megalopa | Inhibited metamorphosis | Effect is mediated through the Met receptor. | science.gov |
| Drosophila melanogaster (Fruit Fly) | Larva to Pupa | Lengthened larval period | Necessary for progression to pupariation. | pnas.org |
| Drosophila melanogaster (Fruit Fly) | Pupa to Adult | Prevented normal eclosion | Demonstrates a dual role in metamorphosis. | researchgate.net |
| Balanus amphitrite (Barnacle) | Cyprid Larva | Stimulated abnormal juvenile transition | Promotes certain metamorphic changes. | nih.gov |
Interactions with Ecdysteroid Hormones in Growth Regulation
The regulation of growth and molting in arthropods is a complex process governed by the interplay of several hormones, most notably this compound and ecdysteroids. mdpi.com Ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), are the primary molting hormones, initiating the shedding of the exoskeleton and promoting the development of the next life stage. frontiersin.orgnih.gov MF often acts in concert with or as an antagonist to ecdysteroids to precisely control these developmental events. science.gov
In many crustaceans, MF and ecdysteroids have a coordinated relationship. mdpi.com Studies on the crab Carcinus maenus and other decapods have shown that MF can stimulate the Y-organs, the site of ecdysteroid synthesis, to secrete ecdysteroids. science.gov This suggests a hierarchical system where MF can act upstream to trigger the molting process. The interaction is not always synergistic. In the larval stages of the kuruma prawn (Marsupenaeus japonicus), for example, both MF and 20E can induce high mortality by disrupting the molting process associated with metamorphosis, indicating that the precise timing and levels of both hormones are critical for successful development. frontiersin.orgnih.gov
The relationship between MF and ecdysteroids is often antagonistic, particularly in the context of metamorphosis. science.gov Generally, a high titer of MF or juvenile hormone (JH) in the presence of an ecdysteroid pulse promotes a larval-larval molt, maintaining the juvenile form. Conversely, a decline in the MF/JH titer during an ecdysteroid peak is a prerequisite for metamorphic transitions to occur. science.gov In Drosophila, the anti-metamorphic action of JH (and by extension, MF) is mediated by preventing the 20E-triggered metamorphic events through the Met and Gce receptors. researchgate.net The double knockout of both Met and Gce in Drosophila results in lethality during the larval-pupal transition, a phenotype similar to that observed in JH-deficient insects. researchgate.net This demonstrates that the MF/JH signaling pathway is essential for counteracting the metamorphic effects of ecdysteroids at specific developmental times.
In the spider crab Libinia emarginata, circulating MF appears to control the morphogenesis of juvenile males, while ecdysteroids induce molting. uchicago.edu This division of labor, with MF governing morphology and ecdysteroids driving the molt cycle, illustrates a fundamental principle of their interaction in growth regulation.
Table 2: Summary of Interactions between this compound and Ecdysteroids
| Organism | Context | Nature of Interaction | Outcome | Reference(s) |
|---|---|---|---|---|
| Decapod Crustaceans | Molting | Stimulatory | MF promotes ecdysteroid secretion from Y-organs. | science.gov |
| Marsupenaeus japonicus | Larval Metamorphosis | Disruptive (at high levels) | Exogenous application of either hormone disrupts molting and increases mortality. | frontiersin.orgnih.gov |
| Drosophila melanogaster | Metamorphosis | Antagonistic | MF/JH signaling prevents precocious metamorphosis induced by ecdysteroids. | researchgate.net |
| Libinia emarginata | Male Morphogenesis | Complementary | MF controls morphogenesis while ecdysteroids induce molting. | uchicago.edu |
| Neocaridina denticulata | Growth & Molting | Coordinated | The MF and ecdysone (B1671078) pathways coordinately participate in the precise regulation of molting. | mdpi.com |
This compound in Metabolic Regulation and Homeostasis
Influence on Lipid Accumulation and Allocation
This compound plays a significant role in the regulation of lipid metabolism, particularly the accumulation and allocation of storage lipids. frontiersin.orgresearchgate.net This function is critical for energy provisioning during key life processes such as growth, reproduction, and stress response.
In the crustacean Daphnia magna, MF is a key regulator of lipid dynamics. pnas.orgresearchgate.net Treatment with MF has been shown to increase the accumulation of storage lipids, specifically triacylglycerides, in the somatic tissues of the animal. researchgate.net This effect is analogous to obesogenic disruption seen in mammals and is mediated through the interaction of multiple nuclear receptor pathways, including the MF receptor (MfR) and the ecdysone receptor (EcR). frontiersin.orgresearchgate.net The activation of these receptors by their respective ligands, including MF, promotes the storage of lipids in lipid droplets. researchgate.net
Interestingly, while promoting somatic lipid storage, MF can concurrently influence the allocation of lipids to reproductive tissues. In Daphnia, MF treatment reduces the deposition of triacylglycerides into eggs. researchgate.net This suggests a trade-off mechanism where energy reserves are partitioned between somatic maintenance and reproductive output under the influence of MF. This hormonal control of lipid allocation can have significant consequences for offspring fitness, as maternal lipid provisioning is a key determinant of neonate size and survival. researchgate.net
The regulatory network governing lipid storage involves a complex interplay between MF and ecdysteroid signaling. frontiersin.orgresearchgate.net The accumulation of storage lipids in Daphnia appears to be conditional upon the presence of ecdysteroids bound to the EcR:RXR heterodimer. researchgate.net Juvenoids like MF can enhance this ecdysteroid-dependent process, indicating a crosstalk between these two major endocrine systems in the control of lipid homeostasis. frontiersin.org
**Table 3: Research Findings on this compound and Lipid Regulation in *Daphnia magna***
| Experimental Condition | Effect on Lipid Metabolism | Proposed Mechanism | Reference(s) |
|---|---|---|---|
| MF Treatment | Increased accumulation of triacylglycerides in somatic tissues. | Activation of the MfR signaling pathway, interacting with the EcR pathway. | researchgate.netresearchgate.net |
| MF Treatment | Reduced deposition of triacylglycerides into eggs. | Hormonal trade-off between somatic storage and reproductive allocation. | researchgate.net |
| Co-exposure to Juvenoids and Ecdysone | Deregulation of ecdysone- and farnesoid-regulated genes. | Crosstalk between MF and ecdysteroid signaling pathways in regulating lipid storage. | frontiersin.orgresearchgate.net |
Role in General Physiological Metabolism
In crustaceans, MF is recognized as a key hormone that participates in regulating key physiological processes. science.gov Transcriptomic studies in the freshwater shrimp Neocaridina denticulata have revealed that MF can regulate the expression of genes related to metabolism, antioxidation, and cellular signaling pathways. science.gov This suggests that MF acts as a systemic regulator, coordinating various metabolic functions to support growth and development. The effects of MF on general metabolism can be dose-dependent, with different concentrations potentially optimizing different metabolic and signaling pathways. science.gov
In insects, the juvenile hormone (JH) pathway, for which MF is a precursor, is known to regulate metabolism. science.gov For instance, in honeybees (Apis mellifera), exposure to substances that perturb the insect hormone biosynthesis pathway, including the upregulation of genes like this compound epoxidase, can disrupt crucial metabolic pathways. This highlights the importance of the MF/JH signaling axis in maintaining metabolic integrity.
The hepatopancreas in crustaceans, a central organ for digestion and metabolism, is a key target for MF action. nih.gov In the mud crab Scylla paramamosain, MF administration significantly induces the expression of Vitellogenin (Vg) in the hepatopancreas, a process essential for yolk production and female reproduction. science.gov This demonstrates a direct link between MF signaling and the metabolic processes that support vitellogenesis. Furthermore, MF is implicated in the regulation of protein synthesis in general, a fundamental aspect of an organism's metabolic activity. nih.gov
Stress Response and Environmental Adaptation
This compound is increasingly recognized as a hormone involved in mediating responses to physiological stress and facilitating adaptation to changing environmental conditions in arthropods. science.govnih.gov Its role extends beyond development and reproduction to encompass the modulation of an organism's ability to cope with environmental challenges.
A key piece of evidence for MF's role in stress response comes from studies on the green crab, Carcinus maenas. When subjected to osmotic stress, these crabs exhibit a significant increase in the hemolymph levels of MF. nih.gov This suggests that MF is part of the endocrine cascade that responds to physiological stressors, potentially helping the animal to acclimate to changes in salinity.
In a broader sense, MF's involvement in environmental adaptation is linked to its regulatory functions in reproduction and development. science.gov For example, in Daphnia, MF is involved in the production of male offspring, a strategy often employed in response to deteriorating environmental conditions to switch from parthenogenetic to sexual reproduction. pnas.org This hormonal control allows populations to adapt their reproductive strategy to prevailing environmental cues.
Furthermore, transcriptomic analyses have shown that MF can regulate genes involved in immune and oxidative stress responses. science.gov In Neocaridina denticulata, exposure to high concentrations of MF led to an increase in malondialdehyde (MDA) levels, an indicator of oxidative stress, and the activity of glutathione (B108866) peroxidase (GSH-PX), an antioxidant enzyme. researchgate.net This indicates that MF can modulate the cellular stress response system. The ability to mount an effective defense against cellular stress is crucial for survival in fluctuating or challenging environments. The regulation of these defense systems, including stress proteins and antioxidant enzymes, is a vital component of an arthropod's capacity for environmental adaptation.
Comparative and Evolutionary Aspects of Methyl Farnesoate Endocrinology
Methyl Farnesoate as the Crustacean Analog of Insect Juvenile Hormones
This compound (MF) is widely recognized as the functional analog of insect juvenile hormones (JHs) in crustaceans researchgate.netresearchgate.netoup.comechelon-inc.com. Both are acyclic sesquiterpenoids, with MF being the unepoxidated precursor to JH III researchgate.netwikipedia.orgpnas.org. In insects, JHs are critical regulators of development, reproduction, diapause, and polyphenisms, primarily by maintaining larval characteristics and preventing metamorphosis wikipedia.orgfrontiersin.org. Similarly, MF in crustaceans influences a range of physiological processes, including molting, reproduction, morphogenesis, and behavior researchgate.netresearchgate.netoup.comechelon-inc.commountainscholar.org.
While MF and JH share functional similarities, a key difference lies in the epoxidation of MF to form JH in insects. This epoxidation is catalyzed by a cytochrome P450 enzyme (CYP15 family), a step that appears to be absent in crustaceans pnas.orgnih.govnih.gov. This structural difference, specifically the presence of an epoxide group in JH, is thought to provide insects with a reproductive advantage and contribute to their evolutionary success pnas.org.
Evolutionary Divergence and Conservation of Sesquiterpenoid Hormone Pathways across Arthropods
The sesquiterpenoid hormone pathways, leading to the production of MF and JH, are ancient and have undergone significant evolutionary divergence and conservation across arthropods royalsocietypublishing.orgoup.comscispace.comnih.govplos.org. The biosynthesis of these hormones originates from the universal eukaryotic mevalonate (B85504) pathway, which produces farnesyl pyrophosphate (FPP) frontiersin.orgroyalsocietypublishing.orgnih.govscispace.complos.org. Arthropods diverged from vertebrates by losing the cholesterol-synthetic branch of this pathway and instead utilizing an alternate route to produce sesquiterpenoids royalsocietypublishing.orgscispace.com.
The fundamental hormonal systems regulating molting and metamorphosis – sesquiterpenoids (MF/JH) and ecdysteroids – are believed to have been present in the last common ancestor of all arthropods oup.comnih.govplos.orgresearchgate.net. Evidence from genomic analyses indicates that gene homologs involved in the biosynthetic, degradative, and signaling pathways of these hormones are identifiable across diverse arthropod groups, including insects, crustaceans, myriapods, and chelicerates oup.comnih.govresearchgate.net. This conservation suggests that these hormonal systems are foundational to arthropod biology and have played a crucial role in their evolutionary success and adaptation to various environments royalsocietypublishing.orgscispace.comnih.govplos.org.
The divergence within these pathways is evident in the specific end products and regulatory mechanisms. While the initial steps of sesquiterpenoid synthesis are conserved, insects evolved the capacity to epoxidize MF into JH, a modification that appears to have conferred enhanced reproductive fitness and contributed to the diversification of insect life histories pnas.orgscielo.brresearchgate.net. Conversely, crustaceans retained MF as the primary functional sesquiterpenoid hormone, with evidence suggesting that epoxidized forms, if present, are synthesized in different tissues (e.g., hepatopancreas) rather than the primary MOs nih.govnih.gov.
Phylogenetic Analysis of this compound Related Genes and Receptors
Phylogenetic analyses of genes involved in this compound (MF) and juvenile hormone (JH) biosynthesis and signaling have provided crucial insights into their evolutionary relationships across arthropods mountainscholar.orgnih.govoup.comnih.govresearchgate.netscielo.brmdpi.comroyalsocietypublishing.orgmdpi.com. These studies consistently reveal a high degree of conservation for many genes within these pathways, supporting the hypothesis that the sesquiterpenoid hormonal system was established in the common ancestor of arthropods oup.comnih.govplos.orgresearchgate.net.
Key enzymes in MF/JH biosynthesis, such as juvenile hormone acid methyltransferase (JHAMT) and farnesoic acid O-methyltransferase (FAMeT), have been identified and analyzed phylogenetically across various arthropod lineages mountainscholar.orgnih.govscielo.brresearchgate.netmdpi.comroyalsocietypublishing.org. For instance, JHAMT, a rate-limiting enzyme in MF and JH biosynthesis, shows conserved roles and is found in insects, crustaceans, myriapods, and chelicerates royalsocietypublishing.org. Similarly, genes encoding enzymes for the mevalonate pathway, the precursor to sesquiterpenoids, are also highly conserved across arthropods nih.govoup.complos.org.
The evolutionary divergence is particularly notable in genes associated with the final steps of JH synthesis. For example, the cytochrome P450 epoxidase (CYP15 family), responsible for converting MF to JH, is an insect-specific innovation pnas.orgnih.govnih.govmdpi.com. Phylogenetic studies of these epoxidase genes show clear separation between insect and crustacean lineages mdpi.com.
Regarding receptors, the Methoprene-tolerant (Met) protein, a bHLH-PAS transcription factor, is the intracellular receptor for both JH and MF pnas.orgroyalsocietypublishing.orgnih.govnih.govmdpi.com. Phylogenetic analyses indicate that the Met receptor and its role in sesquiterpenoid signaling predate the evolutionary divergence of insects and crustaceans, suggesting that the ancestral Met protein could bind to MF pnas.orgnih.govnih.gov. Studies have identified specific amino acid substitutions in Met that may have contributed to the evolution of JH III receptor systems in insects, potentially enhancing their affinity for JH III compared to MF nih.govnih.gov. Conserved sets of microRNAs (miRNAs) that interact with JHAMT and Met have also been identified across different arthropod lineages, suggesting conserved post-transcriptional regulatory roles in sesquiterpenoid pathways royalsocietypublishing.orgroyalsocietypublishing.org.
Advanced Research Methodologies in Methyl Farnesoate Studies
In Vitro Organ Culture Systems for Methyl Farnesoate Synthesis and Secretion Studies
In vitro organ culture systems are fundamental tools for investigating the biosynthesis and secretion of this compound (MF), providing a controlled environment to study the function of the mandibular organs (MO), the primary site of MF synthesis in crustaceans. These systems allow for the direct measurement of MF production and the study of regulatory factors without the complexities of the whole animal.
A common approach involves the isolation and incubation of mandibular organs from crustaceans at different physiological stages. For instance, studies on the female crab Oziotelphusa senex senex have utilized in vitro cultures of MO to demonstrate the modulation of MF secretion during the molt cycle. In these experiments, MO are dissected and maintained in a suitable culture medium, and the secreted MF is subsequently quantified. Research has shown that MO isolated during premolt and vitellogenesis secrete significantly higher amounts of MF, highlighting the role of this hormone in molting and reproduction. researchgate.net
The mosquito Aedes aegypti has also been a model for in vitro studies of MF biosynthesis, particularly in the context of its role as a precursor to juvenile hormone III (JH III). In these systems, corpora allata (the insect equivalent of the MO) are cultured, and the synthesis of JH III from radiolabeled this compound is monitored. nih.gov These studies have revealed dynamic changes in the rate of synthesis following a blood meal, indicating hormonal regulation of reproductive processes. nih.gov
Key findings from in vitro organ culture studies are summarized below:
| Species | Organ Cultured | Key Findings |
| Oziotelphusa senex senex (crab) | Mandibular Organs (MO) | MF secretion is significantly higher during premolt and vitellogenesis. |
| Aedes aegypti (mosquito) | Corpora Allata (CA) | The rate of JH III synthesis from MF increases significantly after a blood meal. |
These in vitro systems have been instrumental in elucidating the endocrine control of MF synthesis, demonstrating the influence of molt-inhibiting hormone and mandibular organ-inhibiting hormone.
Molecular Genetic Approaches (e.g., RNA Interference, Gene Knockdown) in Functional Analysis
Molecular genetic techniques, such as RNA interference (RNAi) and gene knockdown, have become indispensable for dissecting the functional roles of genes within the this compound pathway. These approaches allow for the targeted silencing of specific genes, enabling researchers to observe the resulting phenotypic changes and infer gene function.
A notable example is the study of the this compound epoxidase (MFE) gene in the oriental river prawn, Macrobrachium nipponense. MFE is responsible for the conversion of MF to juvenile hormone III. By knocking down the expression of Mn-MFE, researchers observed a significant reduction in the gonadosomatic index and the percentage of ovaries reaching later stages of development. mdpi.com This demonstrated the crucial role of MFE in promoting ovarian development in this species. mdpi.com Interestingly, the knockdown of Mn-MFE did not affect the molting frequency, suggesting a specific role in reproduction rather than ecdysis. mdpi.com
The identification and characterization of genes involved in the MF biosynthesis pathway in the mud crab, Scylla paramamosain, have also been advanced by molecular techniques. nih.gov By analyzing the tissue distribution of mRNA, researchers found that genes involved in MF synthesis are highly expressed in the mandibular organ. nih.gov This supports the MO's role as the primary site of MF production.
| Gene Targeted | Organism | Method | Key Findings |
| This compound Epoxidase (MFE) | Macrobrachium nipponense | Gene Knockdown | Reduced ovarian development; no effect on molting. |
| MF Biosynthesis Pathway Genes | Scylla paramamosain | mRNA Tissue Distribution Analysis | High expression in the mandibular organ, confirming it as the main site of MF synthesis. |
These molecular genetic approaches provide powerful tools for understanding the specific functions of individual genes in the complex regulatory networks governed by this compound.
Transcriptomic, Proteomic, and Metabolomic Profiling for this compound Pathway Elucidation
Integrated "omics" approaches, including transcriptomics, proteomics, and metabolomics, have revolutionized the study of the this compound pathway by providing a global view of the molecules involved. These high-throughput techniques allow for the comprehensive analysis of genes, proteins, and metabolites, offering insights into the intricate regulatory mechanisms of MF synthesis and signaling.
Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, has been used to identify genes that are differentially expressed under varying levels of MF. In studies of the shrimp Neocaridina denticulata, transcriptomic analysis revealed that MF exposure regulates a wide range of biological processes, including growth, metabolism, and immune responses. nih.gov Specifically, different concentrations of MF were found to modulate the expression of genes related to the exoskeleton and cellular stress. nih.gov
Proteomic studies, focusing on the entire complement of proteins, have helped to identify proteins that are affected by MF signaling. nih.gov In broader studies of hepatotoxicity, proteomic analysis has shown effects on proteins associated with apoptosis, oxidative stress, and metabolism, principles that can be applied to understanding the cellular impact of MF. nih.gov
Metabolomic profiling provides a snapshot of all the metabolites within a biological system and has been instrumental in understanding metabolic pathways. researchgate.net In the context of MF, metabolomics can be used to identify and quantify the precursors and downstream products of the MF biosynthesis pathway, providing a direct measure of metabolic flux. researchgate.netnih.gov The integration of these omics platforms allows for the construction of comprehensive models of the MF pathway.
| "Omics" Approach | Organism/System | Key Insights |
| Transcriptomics | Neocaridina denticulata | MF regulates genes involved in growth, metabolism, and immune response. |
| Proteomics | General Hepatotoxicity Models | Identifies proteins affected by cellular stressors, applicable to MF studies. |
| Metabolomics | General Metabolic Studies | Quantifies metabolites in a pathway, allowing for the mapping of metabolic flux. |
By combining these powerful techniques, researchers can gain a deeper understanding of how the this compound pathway is regulated and how it influences various physiological processes in crustaceans.
Receptor Binding Assays and Ligand Characterization
Understanding the mechanism of this compound action necessitates the characterization of its binding to specific receptors. Receptor binding assays are a suite of techniques used to quantify the interaction between a ligand, such as MF, and its receptor protein. These assays are crucial for determining binding affinity, specificity, and the density of receptors in a given tissue.
Radioligand binding assays are a classic and highly sensitive method used to study MF receptors. labome.commerckmillipore.com This technique involves the use of a radioactively labeled form of MF or a related analog, which allows for the direct measurement of binding to its receptor. nih.gov For example, in the crab Cancer magister, a tritium-labeled photoaffinity analog of MF, farnesyl diazomethyl ketone ([³H]FDK), was used to identify two specific MF binding proteins in the hemolymph with molecular masses of 34 and 44 kDa. nih.gov Saturation binding studies and Scatchard analysis determined the apparent dissociation constant (Kd), a measure of binding affinity. nih.gov
More recently, advanced techniques such as bioluminescence resonance energy transfer (BRET) have been employed to study MF receptor interactions in real-time. figshare.com The BRET assay measures ligand-mediated receptor assembly. In studies on Daphnia pulex, the MF receptor subunits, Met and SRC, were fused to a photon donor and a fluorophore, respectively. figshare.com The binding of MF brings these subunits together, allowing for energy transfer and the emission of light, which can be quantified. figshare.com This provides a sensitive and high-throughput method for screening chemicals that interact with the MF receptor. figshare.com
| Assay Type | Key Features | Example Application |
| Radioligand Binding Assay | Uses a radiolabeled ligand to quantify binding affinity and receptor density. | Identification of MF binding proteins in the hemolymph of Cancer magister. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures ligand-induced receptor subunit assembly in real-time. | Quantifying the assembly of the MF receptor in Daphnia pulex. |
These receptor binding assays are fundamental for characterizing the initial step in the MF signaling cascade and for identifying novel compounds that may modulate its activity.
Quantitative Measurement Techniques for this compound Titer in Biological Samples
Accurate quantification of this compound (MF) concentrations, or titers, in biological samples such as hemolymph is essential for understanding its physiological roles. Various analytical techniques have been developed to measure these often low concentrations with high sensitivity and specificity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantification of MF. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a study on the freshwater crab Travancoriana schirnerae, GC-MS was used to measure the hemolymph concentration of MF at different stages of ovarian development. researchgate.net The results revealed a significant peak in MF titer during the early vitellogenic period, followed by a decline in later stages, clearly linking MF levels to reproductive processes. researchgate.net
The general workflow for GC-MS analysis of MF involves extraction of the lipid-soluble MF from the hemolymph, derivatization to improve its volatility and thermal stability, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for the derivatized MF, allowing for its unambiguous identification and quantification.
| Technique | Principle | Application in MF Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Quantification of MF titers in the hemolymph of crabs to correlate hormone levels with ovarian development stages. |
These quantitative techniques are critical for establishing the dynamic changes in MF levels during various physiological processes, thereby providing crucial evidence for its endocrine function in crustaceans.
Future Directions in Methyl Farnesoate Research
Elucidation of Novel Methyl Farnesoate Receptors and Coregulators
A primary objective in future MF research is the definitive identification and characterization of its receptors and their associated coregulators in crustaceans. While the insect juvenile hormone receptor, Methoprene-tolerant (Met), has been identified as a functional MF receptor in some crustaceans like the mud crab (Scylla paramamosain), the search for unique or additional crustacean-specific receptors continues. nih.govmdpi.comresearchgate.net
Research has shown that the daphnid Retinoid X Receptor (RXR), when forming a heterodimer with the Ecdysone (B1671078) Receptor (EcR), can be synergistically activated by ecdysteroids in the presence of MF, although MF alone does not activate RXR. nih.gov This suggests a complex interplay between hormonal signaling pathways where MF may act as a modulator.
Future studies will likely employ advanced molecular and bioinformatic approaches to screen for novel receptor candidates. The identification of coregulators—proteins that modulate the activity of the primary receptor—is also critical. Components such as Steroid receptor coactivator (Src), CREB-binding protein (CBP), and C-terminal-binding protein (CtBP) have been identified as potential comediators in MF signaling networks. mountainscholar.org A deeper understanding of these molecular interactions is essential for deciphering how MF achieves its diverse physiological effects.
Key Research Questions:
Are there crustacean-specific MF receptors distinct from the insect-orthologous Met?
What is the full complement of corepressors and coactivators that interact with the MF-receptor complex?
How does the MF receptor interact with other nuclear receptors, such as the RXR:EcR complex, to integrate different hormonal signals?
Comprehensive Mapping of this compound-Mediated Signaling Networks
Understanding the downstream effects of MF requires a complete map of the signaling cascades it initiates. Current research has begun to outline these pathways, identifying a transcriptional network that includes the MF receptor (Met), Krüppel homolog 1 (Kr-h1), and Ecdysone response gene 93 (E93). mountainscholar.org This pathway appears to be a conserved element in regulating metamorphosis and molting. nih.gov
Beyond this core pathway, evidence suggests MF signaling intersects with other major cellular networks. For instance, the mechanistic target of rapamycin (mTOR) and transforming growth factor beta (TGF-β) signaling pathways are implicated in the activation of the Y-organ, the site of ecdysteroid synthesis, a process influenced by MF. mountainscholar.orgnih.govnih.gov Comprehensive mapping using systems biology approaches, including transcriptomics, proteomics, and interactomics, will be necessary to build a complete picture of the MF signalome. This will allow researchers to understand how a single hormone can produce varied, tissue-specific, and stage-dependent responses.
Identified Components of MF Signaling Pathways:
Receptors/Transcription Factors: Methoprene-tolerant (Met), Krüppel homolog 1 (Kr-h1), Ecdysone response gene 93 (E93). mountainscholar.org
Coregulators: Steroid receptor coactivator (Src), CREB–binding protein (CBP), C-terminal–binding protein (CtBP). mountainscholar.org
Interacting Pathways: mTOR signaling, TGF-β signaling, Ecdysteroid signaling. mountainscholar.org
Understanding Environmental Influences on this compound Dynamics
Crustaceans are frequently exposed to a variety of environmental stressors, including pollutants and changing climate conditions, which can disrupt endocrine processes. researchgate.net Future research will increasingly focus on how these external factors impact MF synthesis, degradation, and signaling. Aquatic pollutants, such as heavy metals and chemical toxicants, have been shown to delay molting and retard growth, processes in which MF is a key regulator. researchgate.net
Studies have begun to explore the direct link between environmental stimuli and the MF signaling pathway. researchgate.net For example, stressful conditions can alter MF titers, which in turn can influence developmental outcomes like environmental sex determination in some species. researchgate.net Future investigations will need to clarify the mechanisms by which environmental contaminants interfere with MF signaling, whether by altering receptor binding, disrupting enzyme function in the MF biosynthetic pathway, or affecting the expression of downstream target genes. mdpi.com This area of research is critical for assessing the ecological impact of pollution and for the sustainable management of crustacean aquaculture. nih.gov
Development of Advanced Methodologies for this compound Research
Progress in understanding MF's role is intrinsically linked to the development of more sensitive and precise analytical and molecular tools. The ability to measure MF at ultra-trace levels in various tissues and even in the surrounding environment is crucial for correlating its concentration with physiological events.
Recent advancements have led to highly reliable methods for MF quantification. mdpi.com Furthermore, molecular techniques have become central to functional studies. RNA interference (RNAi) is now widely used to knock down the expression of specific genes within the MF biosynthesis or signaling pathways to elucidate their function. mdpi.com Quantitative real-time PCR (qRT-PCR) remains a staple for analyzing the expression patterns of MF-related genes in different tissues and developmental stages. nih.govnih.gov Future methodological developments will likely focus on in-vivo imaging techniques to visualize MF signaling in real-time and on refining high-throughput screening assays to identify novel compounds that interact with the MF pathway.
| Methodology | Application | Key Findings/Capabilities | References |
|---|---|---|---|
| Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry (SPME-GC-MS) | Quantification of MF | Enables ultra-trace analysis of MF in biological and environmental samples with high sensitivity and selectivity. Detection limits as low as 1.3 ng/L have been achieved. | mdpi.comresearchgate.net |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Detection of MF | A rapid technique for detecting MF in standard solutions without requiring sample treatment or chromatographic separation. | mdpi.com |
| RNA Interference (RNAi) | Functional Genomics | Used to investigate the function of specific genes (e.g., this compound Epoxidase) in processes like ovarian development by silencing their expression. | mdpi.com |
| Quantitative Real-Time PCR (qRT-PCR) | Gene Expression Analysis | Measures mRNA levels of genes involved in MF biosynthesis and signaling pathways across different tissues, developmental stages, and experimental conditions. | nih.govnih.gov |
| Luciferase Reporter Assays | Receptor Activation Studies | Evaluates the ability of MF and other ligands to activate gene transcription through specific nuclear receptors or receptor complexes like RXR:EcR. | nih.gov |
Q & A
Q. What is the foundational role of methyl farnesoate (MF) in crustacean development and reproduction?
this compound regulates processes such as molting, vitellogenesis, and sex determination in crustaceans. For example, MF stimulates ecdysteroid production, shortening the intermolt period, and promotes vitellogenin synthesis in female crustaceans . In Daphnia pulex, MF acts as a juvenoid hormone, influencing male sex determination under environmental stressors like photoperiod shifts . Experimental validation often involves administering MF via live food vectors (e.g., Artemia) and measuring phenotypic changes in larvae or adults .
Q. How is this compound biosynthesized in arthropods, and what enzymes are involved?
MF biosynthesis parallels the mevalonate pathway, with farnesyl diphosphate pyrophosphatase converting farnesyl diphosphate to farnesol, which is then oxidized to farnesoic acid. Methylation by JH acid methyltransferase (JHAMT) produces MF. Key evidence comes from transcriptomic studies in ticks, which identified farnesol oxidase but conflicting data on JHAMT homologs, suggesting lineage-specific variations . Enzyme activity assays (e.g., GC-MS for substrate-product tracking) and RNAi knockdown of candidate genes are used to validate pathways .
Q. What experimental models are used to study MF's environmental coupling to developmental processes?
Crabs (Carcinus maenas) and prawns (Macrobrachium rosenbergii) are common models. For example, MF administration via Artemia nauplii induces precocious metamorphosis in prawn larvae, monitored through molting frequency and morphometric analysis . Field studies correlate MF titers (measured via HPLC) with seasonal changes in water temperature and salinity to assess environmental regulation .
Advanced Research Questions
Q. How can contradictory evidence regarding MF biosynthesis in non-crustacean arthropods be resolved?
Conflicting reports on MF synthesis in ticks highlight the need for multi-omics integration. For instance, while transcriptomic data suggest farnesol oxidase activity, the absence of JHAMT homologs in ticks implies alternative methylation mechanisms or horizontal gene transfer . Comparative genomics (e.g., BLASTp for enzyme orthologs) and functional assays (e.g., heterologous expression in insect cell lines) can clarify these pathways .
Q. What methodologies are used to study MF receptor dynamics and signaling mechanisms?
Bioluminescence resonance energy transfer (BRET) assays reveal that MF induces dissociation of Met homo-multimers and promotes Met-SRC heterodimer formation in Daphnia pulex. Concentration-response curves show significant dimerization at 10 μM MF, with BRET ratios quantifying real-time receptor assembly . RNAi knockdown of Met or SRC followed by qPCR analysis of vitellogenin expression validates their roles in MF signaling .
Q. How do this compound epoxidases contribute to cross-species hormonal regulation?
this compound epoxidase (EC 1.14.14.127) converts MF to juvenile hormone III (JH III) in insects. Enzyme characterization involves spectral titration (e.g., type I interaction peaks at 389 nm for CYP15A1) and LC-MS/MS to identify epoxidated products . Phylogenetic analysis of epoxidases across arthropods reveals evolutionary divergence, with crustaceans lacking functional epoxidation capacity .
Methodological Tables
Table 1. Key techniques for studying MF receptor dynamics.
Table 2. Comparative roles of MF in arthropods.
Data Contradiction Analysis
The hypothesis that MF functions as a juvenile hormone in ticks remains contentious. While farnesol oxidase activity supports early steps in the JH pathway, the absence of JHAMT and MF in tick hemolymph suggests either divergent biosynthesis routes or regulatory roles limited to precursor molecules . Resolving this requires isotopic labeling experiments (e.g., -mevalonate tracing) to track MF synthesis in tick tissues.
Guidelines for Reporting
- Statistical rigor : Report means ± SEM with ANOVA/Tukey tests for multi-group comparisons (e.g., qPCR data in ).
- Figures : Use color-coded graphs for receptor assembly kinetics (BRET ratios vs. MF concentration) .
- Abbreviations : Define Met (methoprene-tolerant) and SRC (steroid receptor coactivator) at first use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
